molecular formula C21H22N2O4S B12205408 Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- CAS No. 625078-85-5

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]-

Cat. No.: B12205408
CAS No.: 625078-85-5
M. Wt: 398.5 g/mol
InChI Key: PFFSNDSEANDWBP-UHFFFAOYSA-N
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Description

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- is a complex organic compound with a unique structure that combines morpholine, oxazole, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the morpholine ring. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- exerts its effects involves interactions with specific molecular targets and pathways. The sulfonyl group can interact with enzymes or receptors, leading to changes in their activity. The oxazole ring may also play a role in binding to biological targets, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-[(4-methylphenyl)sulfonyl]-2-phenyl-
  • Morpholine, 2-ethyl-4-[(4-methylphenyl)sulfonyl]-

Uniqueness

Morpholine, 4-[2-(2-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-5-oxazolyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

625078-85-5

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

4-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C21H22N2O4S/c1-15-7-9-17(10-8-15)28(24,25)20-21(23-11-13-26-14-12-23)27-19(22-20)18-6-4-3-5-16(18)2/h3-10H,11-14H2,1-2H3

InChI Key

PFFSNDSEANDWBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)N4CCOCC4

Origin of Product

United States

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